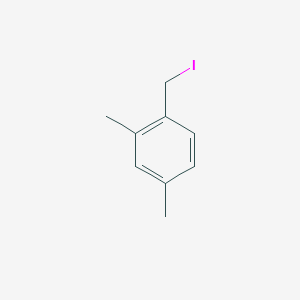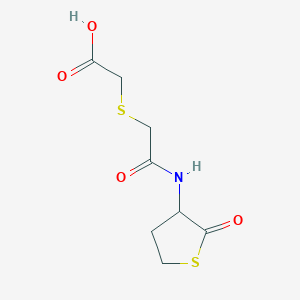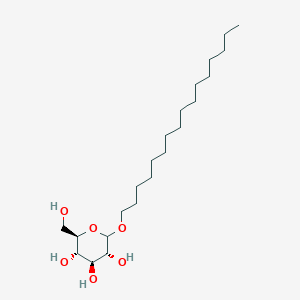
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves a cyclocondensation reaction starting from ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. Basic hydrolysis of the resultant 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate yields the target carboxylic acid. This method provides a straightforward approach to synthesizing the compound with high purity and yield (Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been extensively studied using spectroscopic and theoretical methods. Spectroscopic analyses, including 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction, have provided detailed insights into its molecular geometry, confirming its crystalline form in the monoclinic system with specific space group characteristics. Density functional theory (DFT) calculations further support these findings, offering a comprehensive understanding of the electronic and structural properties of the molecule (Viveka et al., 2016).
Chemical Reactions and Properties
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid participates in various chemical reactions, demonstrating its reactivity and functional versatility. Its carboxylic acid group allows for derivative formation, including esters and amides, facilitating its application in synthesizing biologically active compounds. Moreover, the presence of the pyrazole core offers potential sites for further functionalization, expanding its utility in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, such as solubility, melting point, and crystallinity, are crucial for its practical applications. These properties are influenced by its molecular structure and intermolecular interactions, including hydrogen bonding and π-π stacking, which have been elucidated through crystallographic studies. Such analyses are vital for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, including acidity, reactivity, and stability, are defined by its functional groups. The carboxylic acid moiety, in particular, plays a significant role in its chemical behavior, affecting its reactions with bases, nucleophiles, and electrophiles. These properties are essential for designing reaction pathways and for the compound's incorporation into larger molecules or complexes in synthetic chemistry.
For more comprehensive insights and detailed studies on 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, including its synthesis, molecular structure, and chemical properties, the research articles by Viveka et al. (2016) provide a thorough examination (Viveka et al., 2016).
Scientific Research Applications
Pharmaceutical and Therapeutic Applications:
- Biologically important pyrazole-4-carboxylic acid derivatives, including 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, have potential therapeutic applications (Viveka et al., 2016).
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a novel pyrazole ester, shows promise in pharmaceuticals and nutraceuticals (Viveka et al., 2016).
- 3-Phenyl-1H-pyrazole derivatives, including 1-methyl-5-phenyl variants, have potential as small molecular inhibitors for anticancer therapy (Xiaobo Liu et al., 2017).
Antibacterial and Antifungal Applications:
- Certain pyrazole derivatives demonstrate effective antibacterial properties (Maqbool et al., 2014).
- Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit moderate to excellent antifungal activity against phytopathogenic fungi (Du et al., 2015).
Material Science and Chemistry Applications:
- N-Substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates are potential optical limiting materials for applications in lasers (Chandrakantha et al., 2013).
- Pyrazole-dicarboxylate acid derivatives can form mononuclear CuII/CoII coordination complexes, resulting in hydrogen-bonded networks (Radi et al., 2015).
Analgesic and Anti-inflammatory Properties:
- 1-Phenyl-1H-pyrazole derivatives have shown strong anti-inflammatory, analgesic, and antipyretic activities (Menozzi et al., 1990).
- Some pyrazole-4-carboxylic acid ethyl esters are new analgesic and anti-inflammatory agents with mild ulcerogenic potential (Gokulan et al., 2012).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-methyl-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGOKNNGBUOAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383696 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
105994-75-0 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



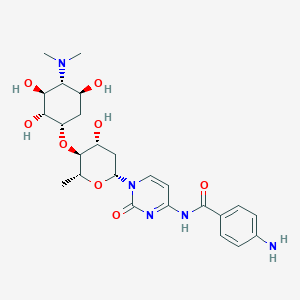
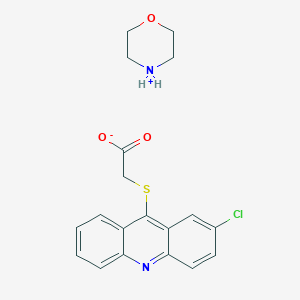
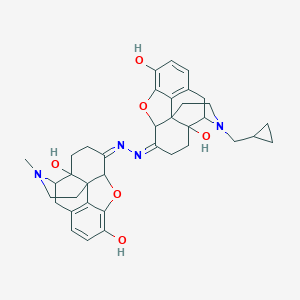
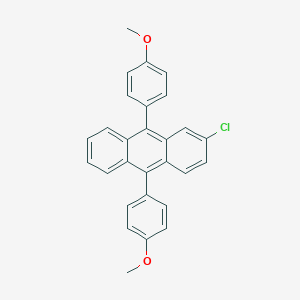
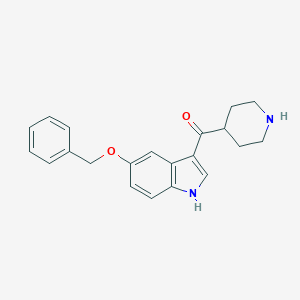
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
